molecular formula C23H20FN3O3 B2663156 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide CAS No. 850931-05-4

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide

Cat. No.: B2663156
CAS No.: 850931-05-4
M. Wt: 405.429
InChI Key: PHTLZXPRLOSSKX-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide” belongs to a class of compounds known as imidazopyridines . Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of imidazopyridines consists of a fused bicyclic 5–6 heterocycles . The structure of the specific compound you mentioned would include additional functional groups attached to this core structure, such as the 4-fluorophenyl group, the 7-methyl group, and the 2,3-dimethoxybenzamide group.


Chemical Reactions Analysis

The chemical reactions involving imidazopyridines would largely depend on the specific functional groups present in the compound. The presence of the imidazo[1,2-a]pyridine core, for example, could potentially participate in various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a compound that has been explored in the context of synthesizing novel organic compounds and evaluating their biological applications. For instance, the synthesis of related imidazo[1,2-a]pyridine derivatives and their evaluation for biological activities such as binding to peripheral benzodiazepine receptors (PBRs) has been studied. These derivatives have shown high in vitro affinity and selectivity for PBRs, potentially offering insights into neurodegenerative disorders (Fookes et al., 2008).

Chemical Properties and Applications

The chemical properties of compounds like this compound are significant in various scientific applications. Research on related compounds, such as fluorescent properties of imidazo[1,2-a]pyridines, has revealed their potential as biomarkers and photochemical sensors. These studies indicate that certain substitutions in these compounds can enhance their fluorescence intensity, making them useful in scientific research and applications (Velázquez-Olvera et al., 2012).

Therapeutic Potential

Research on compounds structurally similar to this compound has also shown therapeutic potential. For instance, studies on fluoro substituted benzo[b]pyran have demonstrated anti-lung cancer activity, indicating the possibility of such compounds being used in chemotherapy (Hammam et al., 2005). Moreover, the discovery and evaluation of similar compounds as metabotropic glutamate receptor 1 (mGluR1) antagonists suggest their potential application in treating neurological disorders (Satoh et al., 2009).

Mechanism of Action

The mechanism of action of imidazopyridines can vary widely depending on the specific compound and its intended use. For example, some imidazopyridines have been found to inhibit cyclin-dependent kinases (CDKs), block calcium channels, or modulate GABA A receptors .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the wide range of bioactivities exhibited by imidazopyridines, there could be many potential avenues for future research .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3/c1-14-11-12-27-19(13-14)25-20(15-7-9-16(24)10-8-15)22(27)26-23(28)17-5-4-6-18(29-2)21(17)30-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTLZXPRLOSSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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